molecular formula C51H77N13O15S B126936 Sialokinin I CAS No. 152923-41-6

Sialokinin I

Cat. No.: B126936
CAS No.: 152923-41-6
M. Wt: 1144.3 g/mol
InChI Key: PTYGRHMEBKSLJX-FBCVKHONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sialokinin I is a tachykinin-like decapeptide (Sequence: Asn-Thr-Gly-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2) first purified from the salivary glands of the yellow fever mosquito, Aedes aegypti . This research-grade peptide is a potent vasodilator that is as active as the mammalian tachykinin Substance P in bioassays, facilitating mosquito blood feeding by increasing blood vessel diameter and enhancing blood perfusion at the bite site . Its primary mechanism of action is mediated through the host's Neurokinin-1 Receptor (NK1R), inducing nitric oxide release from endothelial cells to promote vasodilation . Beyond its vasodilatory function, Sialokinin I is a critical immunomodulator. Recent research shows it directly shifts the host immune response towards a T(H)2 profile, which can dampen the anti-viral T(H)1 response . This makes it an essential tool for studying mosquito-arbovirus interactions, as its activity may enhance susceptibility to viruses like Dengue and Zika. Sialokinin I is invaluable for research in vector biology, immunology, and the development of vaccines or treatments targeting mosquito saliva components . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

152923-41-6

Molecular Formula

C51H77N13O15S

Molecular Weight

1144.3 g/mol

IUPAC Name

(3S)-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[2-[[(2S,3R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C51H77N13O15S/c1-27(2)20-35(48(76)60-33(44(55)72)17-19-80-4)58-40(68)25-56-46(74)36(22-30-13-15-31(66)16-14-30)62-49(77)37(21-29-10-6-5-7-11-29)63-47(75)34(12-8-9-18-52)61-50(78)38(24-42(70)71)59-41(69)26-57-51(79)43(28(3)65)64-45(73)32(53)23-39(54)67/h5-7,10-11,13-16,27-28,32-38,43,65-66H,8-9,12,17-26,52-53H2,1-4H3,(H2,54,67)(H2,55,72)(H,56,74)(H,57,79)(H,58,68)(H,59,69)(H,60,76)(H,61,78)(H,62,77)(H,63,75)(H,64,73)(H,70,71)/t28-,32+,33+,34+,35+,36+,37+,38+,43+/m1/s1

InChI Key

PTYGRHMEBKSLJX-FBCVKHONSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC(=O)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N

sequence

NTGDKFYGLM

Synonyms

Asn-Thr-Gly-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2
sialokinin I

Origin of Product

United States

Molecular and Structural Biochemistry of Sialokinin I

Genomic Organization and Gene Expression of Sialokinin Precursors

The gene encoding Sialokinin I, designated as Sia I, has been identified and characterized in Aedes aegypti. Genomic analysis indicates that Sia I is likely a single-copy gene. nih.gov Its expression is highly specific, occurring predominantly in the salivary glands of female mosquitoes. nih.govnih.gov More precisely, the expression of the sialokinin gene has been localized to the medial lobe of the salivary glands. pnas.org This tissue- and sex-specific expression pattern underscores the specialized function of Sialokinin I in blood-feeding, a behavior exclusive to female mosquitoes for egg production. The gene product is a precursor protein, a prepro-sialokinin, which undergoes subsequent processing to yield the mature, active peptide. nih.gov

Proteolytic Processing and Maturation of Sialokinin I Peptide

The conversion of the initial gene product into the biologically active Sialokinin I peptide involves a series of precise enzymatic steps, including endoproteolytic cleavage and post-translational modifications.

Sialokinin I is synthesized as a larger precursor molecule, prepro-sialokinin, which must be cleaved to release the active decapeptide. nih.govplos.orgsemanticscholar.orgnih.gov The process begins with the removal of a signal peptide, directing the pro-sialokinin into the secretory pathway. nih.gov Following this, endoproteolytic cleavage is required to excise the Sialokinin I sequence from the pro-peptide. While the precise endopeptidases involved in this process in mosquitoes are not well-characterized, a Leu-Leu doublet is the predicted cleavage site for Sialokinin I. nih.gov In contrast, typical cleavage sites for many neuropeptide precursors are pairs of basic amino acid residues such as Lys-Arg or Arg-Arg. nih.gov The specific proteases responsible for this cleavage in Aedes aegypti remain an area of ongoing research. plos.orgsemanticscholar.orgnih.gov

A critical step in the maturation of Sialokinin I is the amidation of its C-terminus. semanticscholar.orgnih.govpnas.org This post-translational modification, where the C-terminal glycine (B1666218) residue is converted to an amide group, is essential for the biological activity of many neuropeptides, including tachykinins. The process is likely catalyzed by a peptidylglycine α-amidating mono-oxygenase, although the presence of this enzyme has not been definitively demonstrated in mosquitoes. nih.gov The C-terminal amidation is crucial for the proper binding of Sialokinin I to its receptor and for its potent vasodilatory effects. pnas.org The final, mature Sialokinin I is a decapeptide with an amidated C-terminus. semanticscholar.orgnih.gov

Primary Amino Acid Sequence and Critical Functional Domains

The primary amino acid sequence of Sialokinin I has been determined as Asn-Thr-Gly-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2. nih.govbohrium.comnih.gov A variant, Sialokinin II, which has an Aspartic acid (Asp) instead of an Asparagine (Asn) at the first position, has also been identified. nih.govbohrium.comnih.gov The C-terminal region of Sialokinin I is considered its critical functional domain, as is typical for tachykinins. This region, particularly the sequence Phe-Tyr-Gly-Leu-Met-NH2, shows significant homology to the active core of vertebrate tachykinins and is crucial for receptor interaction and biological activity. nih.gov

Evolutionary Parallels and Analogous Relationships with Vertebrate Tachykinins

Sialokinin I exhibits intriguing evolutionary parallels with the tachykinin family of neuropeptides found in vertebrates, such as Substance P. plos.orgsemanticscholar.org These peptides are involved in a wide array of physiological processes, including neurotransmission and smooth muscle contraction. raolab.cn

A comparison of the amino acid sequences of Sialokinin I and mammalian tachykinins reveals a notable degree of similarity, particularly in the C-terminal region which is essential for biological function. nih.govplos.orgsemanticscholar.org Substance P, a well-studied mammalian tachykinin, has the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. The shared C-terminal motif, Phe-X-Gly-Leu-Met-NH2, is a hallmark of the tachykinin family.

Hypotheses of Convergent Evolution in Peptide Function

The existence of a vertebrate-like tachykinin in an insect is a striking example of convergent evolution. This is the evolutionary process where organisms not closely related independently evolve similar traits as a result of having to adapt to similar environments or ecological niches. In the case of Sialokinin I, the peptide has evolved to mimic the function of host molecules to the mosquito's advantage. nih.gov

The primary hypothesis regarding the convergent evolution of Sialokinin I is that its structural and functional similarity to vertebrate tachykinins allows it to effectively hijack the host's physiological pathways. nih.gov Blood-feeding insects face the challenge of overcoming the host's hemostatic responses, which include vasoconstriction (the narrowing of blood vessels) to prevent blood loss. mdpi.com By producing a vasodilator, the mosquito can counteract this response, increase blood flow to the bite site, and feed more efficiently. mdpi.com

Several lines of evidence support the hypothesis of convergent evolution for Sialokinin I's function:

Sequence Similarity to Host Peptides: The amino acid sequence of Sialokinin I, particularly its C-terminal end, is remarkably similar to that of mammalian tachykinins like Substance P. nih.govnih.gov This molecular mimicry allows it to bind to and activate the host's tachykinin receptors, specifically the neurokinin 1 receptor (NK1R), leading to vasodilation. nih.gov

Functional Analogy: Functionally, Sialokinin I elicits biological responses in mammals that are characteristic of tachykinins. For instance, it can induce the contraction of the guinea pig ileum with a potency comparable to Substance P. bohrium.comnih.govnih.gov

The evolution of Sialokinin I is a sophisticated adaptation to a hematophagous (blood-feeding) lifestyle. The development of a peptide that so closely mirrors the host's own signaling molecules is a testament to the strong selective pressures exerted by the host-parasite relationship. This convergent strategy allows the mosquito to manipulate the host's vascular system to its benefit, ensuring a successful blood meal. nih.govthe-gist.org

Pharmacological Actions and Mechanistic Pathways

Vasodilatory Properties and Vascular System Modulation

Sialokinin I is a powerful vasodilator that plays a crucial role in increasing local blood flow to counteract the host's vasoconstrictive response during a mosquito bite. mdpi.com This action is achieved through direct interaction with the host's vascular system, primarily mediated by the endothelial cells lining the blood vessels. nih.gov

A key mechanism behind the vasodilatory effect of Sialokinin I is the production of nitric oxide (NO), a potent signaling molecule that relaxes vascular smooth muscle. nih.govresearchgate.net Research has demonstrated that Sialokinin I directly stimulates the release of NO from blood vessels. mdpi.comnih.gov

In ex vivo experiments using mouse mesenteric arteries, Sialokinin I peptide induced NO release in a manner comparable to the mammalian tachykinin, Substance P. nih.gov This effect is dependent on the activation of nitric oxide synthase (NOS), the enzyme responsible for NO production. researchgate.net The vasodilatory response was completely abolished when the arteries were treated with L-NAME (L-NG-nitro arginine methyl ester), a known antagonist of NOS, confirming that Sialokinin I's effect is mediated through the activation of the NOS enzyme. nih.gov

Table 1: Effect of Sialokinin I on Nitric Oxide Release in Mouse Mesenteric Arteries

Treatment ConditionObserved Effect on NO ReleaseConclusion
Sialokinin INO release similar to Substance PSialokinin I stimulates NO production.
Sialokinin I + L-NAME (NOS antagonist)NO release was abolishedThe effect is dependent on NOS activation. nih.gov

Sialokinin I exerts its effects by hijacking the host's own signaling pathways. Due to its sequence similarity to mammalian tachykinins, Sialokinin I functions as an agonist for the neurokinin-1 receptor (NK1R), the primary receptor for Substance P. plos.orgnih.govmdpi.com The NK1R is a G protein-coupled receptor located on various cells, including vascular endothelial cells. nih.govwikipedia.orgmdpi.com

The interaction between Sialokinin I and NK1R triggers a signaling cascade within the endothelial cells that leads to the activation of endothelial nitric oxide synthase (eNOS). nih.gov This activation results in the production of NO, which then diffuses to the underlying smooth muscle cells, causing vasodilation. nih.gov The relevance of this pathway was confirmed in studies where the effects of Sialokinin I were blocked by treating mice with aprepitant (B1667566), an NK1R antagonist. nih.gov In these studies, mosquitoes lacking Sialokinin showed significantly longer probing times on hosts, but this difference was eliminated when the host was treated with the NK1R antagonist, demonstrating that Sialokinin I interferes with host hemostasis specifically through NK1R signaling. nih.govnih.gov

Table 2: Research Findings on Sialokinin I and NK1R Signaling

Experimental ModelKey FindingImplication
Sialokinin-knockout (KO) mosquitoes feeding on miceSignificantly longer probing times and lower blood feeding success compared to wild-type (WT). nih.govnih.govSialokinin I is crucial for efficient blood feeding.
WT mosquitoes feeding on mice pre-treated with aprepitant (NK1R antagonist)Probing times were extended and comparable to those of KO mosquitoes. nih.govSialokinin I's function is mediated through the host's NK1R.
KO and WT mosquitoes feeding on an artificial membraneNo significant difference in probing or feeding times. nih.govnih.govThe effect of Sialokinin I is specific to interaction with a vertebrate host's physiological systems.

Beyond vasodilation, Sialokinin I actively disrupts the integrity of the vascular endothelium, increasing its permeability. mdpi.compnas.org This action leads to vascular leakage and the formation of local edema at the bite site. pnas.orgbiorxiv.org The increased permeability is a rapid event, occurring within an hour of exposure to the mosquito saliva. nih.gov

This effect is a direct pharmacological action on endothelial cells. pnas.org Studies using endothelial cell monolayers have shown that exposure to Sialokinin I causes a rapid decrease in electrical resistance across the monolayer, which is a direct measure of increased permeability. pnas.orgbiorxiv.org This disruption of the endothelial barrier is a key mechanism for enhancing the local environment for potential pathogen transmission. pnas.orgbiorxiv.orgnih.gov The saliva from Anopheles mosquitoes, which lacks Sialokinin, does not induce a similar increase in vascular permeability. pnas.orgresearchgate.netwhiterose.ac.uk

Influence on Host Hemostasis and Microvascular Blood Flow Dynamics

Sialokinin I significantly influences host hemostasis and local blood flow to ensure the mosquito can obtain a blood meal efficiently. nih.gov By inducing potent vasodilation, it directly counteracts the host's natural hemostatic response, which includes vasoconstriction at the site of injury to limit blood loss. mdpi.com

Using laser speckle contrast analysis, researchers have visualized and quantified the changes in skin microvascular blood flow during mosquito feeding. nih.gov These experiments confirmed that a mosquito bite induces vasodilation and increases blood perfusion at the bite site. nih.gov However, mosquitoes genetically engineered to lack Sialokinin failed to induce this vasodilation, resulting in lower blood perfusion at the bite site, particularly during the critical probing phase. nih.gov This impairment directly translates to longer probing times and reduced feeding success for the mosquito, highlighting Sialokinin I's critical role in modulating microvascular dynamics to overcome host hemostasis. nih.govnih.gov

Effects on In Vitro and Ex Vivo Smooth Muscle Preparations

The tachykinin-like nature of Sialokinin I is further evidenced by its direct effects on smooth muscle tissue. nih.govwikipedia.org Tachykinins are known for their ability to rapidly induce contraction of gut tissue. wikipedia.org In classic pharmacological assays, Sialokinin I has demonstrated potent contractile activity on isolated smooth muscle preparations. nih.gov

When tested on the guinea pig ileum, an established model for assessing smooth muscle contraction, both Sialokinin I and the related Sialokinin II were found to be as active as the mammalian tachykinin Substance P. nih.govresearchgate.netnih.gov This demonstrates a direct, potent effect on smooth muscle cells independent of the vascular endothelium, which is a characteristic feature of the tachykinin peptide family. wikipedia.orgresearchgate.net

Table 3: Comparative Activity of Sialokinins and Substance P on Guinea Pig Ileum Contraction

CompoundK₀.₅ Value (nM)
Sialokinin I5.07
Sialokinin II6.58
Substance P4.94

K₀.₅ represents the concentration required to produce 50% of the maximal response. nih.govnih.govbohrium.com

Sialokinin I in the Context of Arbovirus Host Interactions

Facilitation of Viral Infection and Replication

Mosquito saliva contains a variety of bioactive molecules that, when co-injected with arboviruses during a bite, can significantly enhance infection. nih.gov Sialokinin I has been identified as a critical component in this process, worsening the infection in the mammalian host. vax-before-travel.comleeds.ac.uk Its primary mechanism involves the manipulation of the local vasculature and the recruitment of specific host cells, which ultimately benefits the invading virus. pnas.orgbiorxiv.org

Sialokinin I directly facilitates the establishment of viral infection by increasing the permeability of blood vessels at the bite site. pnas.orgvax-before-travel.comnews-medical.net This action is rapid, inducing peak edema and an influx of monocytes within minutes of exposure. vax-before-travel.com The peptide acts on endothelial cells, causing a rapid reduction in endothelial barrier integrity and leading to vascular leakage. pnas.orgresearchgate.netnih.govbiorxiv.org This disruption of the vascular barrier allows for an influx of virus-permissive cells, particularly monocytic cells, into the skin. pnas.orgbiorxiv.orgbiorxiv.org

Research has shown that while both Aedes and Anopheles mosquito saliva can induce the expression of the monocyte chemoattractant CCL2, only Aedes saliva, containing Sialokinin I, results in a robust and rapid influx of CD11b+CD45+Ly6C+ monocytic cells within two hours. biorxiv.org These recruited monocytes and macrophages are primary targets for many arboviruses, and their increased presence at the site of inoculation provides the virus with more cellular targets for initial replication. pnas.orgbiorxiv.orgresearchgate.net This early boost in replication is a key factor in the enhancement of the infection. biorxiv.org Studies using sialokinin-knockout mosquitoes have further confirmed its role in modulating immune cell recruitment; bites from these mosquitoes induced an increase in monocyte and macrophage populations in various tissues of humanized mice. researchgate.netplos.orgnih.gov

FindingObservationImplication for Viral InfectionSource(s)
Vascular Permeability Sialokinin I induces rapid vascular leakage and edema at the bite site.Creates a fluid-rich environment and facilitates cell movement. pnas.org, vax-before-travel.com
Endothelial Barrier Directly acts on endothelial cells, causing a loss of electrical resistance and increased permeability.Allows plasma and immune cells to leak from blood vessels into the surrounding tissue. pnas.org, biorxiv.org
Monocyte Influx Promotes a rapid and robust influx of virus-permissive monocytic cells (e.g., CD11b+CD45+Ly6C+).Increases the number of initial target cells for viral replication. pnas.org, biorxiv.org, biorxiv.org
Immune Cell Modulation Bites from sialokinin-knockout mosquitoes lead to altered monocyte and macrophage populations.Highlights Sialokinin's specific role in orchestrating the cellular environment at the bite site. researchgate.net, plos.org

The Sialokinin I-mediated influx of permissive cells directly contributes to a higher local viral load. researchgate.net By providing more cellular hosts for replication, the virus can amplify more efficiently in the initial hours following the bite. biorxiv.org This early replicative advantage fuels a higher viremia, meaning a greater quantity of virus in the blood and tissues, which is associated with more severe disease pathogenesis. biotechniques.combiorxiv.org

Studies have demonstrated that co-inoculation of arboviruses with Aedes saliva or Sialokinin I leads to a significant increase in viral RNA in the skin and an enhanced dissemination of the virus to the draining lymph nodes. nih.govnih.gov This enhancement is apparent within hours post-infection. biorxiv.org The increased vascular permeability caused by Sialokinin I not only recruits target cells but also likely facilitates the exit of newly replicated virus particles from the initial infection site into the bloodstream, promoting systemic spread. biotechniques.com The changes in blood vessel permeability make the infection worse as it allows the virus to spread more rapidly throughout the body. biotechniques.com

Role in Preclinical Disease Pathogenesis Models

To understand the precise role of Sialokinin I in arbovirus infections, researchers have utilized preclinical animal models, primarily involving mice. These models have been instrumental in dissecting the mechanisms by which this salivary peptide enhances viral pathogenesis.

Semliki Forest virus (SFV), an Alphavirus, has also been a key tool in demonstrating the pro-viral effects of Sialokinin I. pnas.orgnih.gov In mouse models, co-injection of SFV with Aedes saliva or purified Sialokinin I leads to higher viral loads and reduced survival rates. pnas.orgnih.govbiorxiv.org Researchers have shown that Sialokinin I is both necessary and sufficient for the saliva-mediated enhancement of SFV infection. biorxiv.org The mechanism mirrors that seen with ZIKV: increased vascular permeability leads to an influx of permissive monocytic cells, providing the virus with an early replicative advantage that results in more severe clinical outcomes. pnas.orgbiorxiv.org

Virus ModelKey Finding with Sialokinin IMechanismConsequenceSource(s)
Zika Virus (ZIKV) Exacerbates infection, leading to higher viral loads in skin and serum.Induces vascular leakage, facilitating viral dissemination.Enhanced disease pathogenesis. pnas.org, biotechniques.com, biorxiv.org
Semliki Forest Virus (SFV) Increases viral loads and reduces host survival.Promotes influx of permissive monocytic cells via vascular leakage.More severe clinical disease. pnas.org, biorxiv.org, nih.gov

Species Specificity in Mosquito-Borne Pathogen Transmission (e.g., Aedes aegypti versus Anopheles species)

A crucial aspect of Sialokinin I's role in arbovirus transmission is its specificity to certain mosquito genera. Sialokinin I is found in the saliva of Aedes mosquitoes, which are major vectors for arboviruses like Dengue, Zika, and Chikungunya viruses. pnas.orgleeds.ac.uk In stark contrast, the peptide is absent from the saliva of Anopheles species mosquitoes, which are generally incompetent vectors for most arboviruses. pnas.orgresearchgate.netnih.gov

This difference has been exploited experimentally to pinpoint the function of Sialokinin I. Studies have shown that while Aedes aegypti saliva significantly enhances arbovirus infection in mice, the saliva from Anopheles gambiae or Anopheles stephensi does not. pnas.orgbiorxiv.orgbiorxiv.org This lack of enhancement correlates directly with the inability of Anopheles saliva to induce rapid vascular leakage and the subsequent influx of monocytic cells. pnas.orgvax-before-travel.combiorxiv.org Even when Anopheles and Aedes saliva induce similar levels of some inflammatory transcripts, the critical, rapid recruitment of permissive cells is unique to Aedes saliva. biorxiv.org

This species-specific difference underscores the importance of Sialokinin I as a key determinant of vector competence for arboviruses. pnas.org The presence of this single salivary peptide in Aedes mosquitoes provides a significant advantage to the viruses they transmit, facilitating their establishment in the vertebrate host—an advantage not afforded to viruses transmitted by Anopheles mosquitoes. vax-before-travel.comleeds.ac.uknews-medical.net

Advanced Methodological Approaches in Sialokinin I Research

Genetic Engineering Strategies for Functional Dissection

Genetic engineering has provided powerful tools to study the specific contributions of Sialokinin I to mosquito blood-feeding and its interaction with the host.

The advent of the CRISPR/Cas9 system has revolutionized functional genomics in non-model organisms, including the Aedes aegypti mosquito. emtoscipublisher.comgenbioconsortium.africa Researchers have successfully employed this precise gene-editing tool to generate Sialokinin I knockout (KO) mosquito lines by targeting the gene encoding the Sialokinin peptide. researchgate.netnih.gov This technique involves the microinjection of Cas9 protein and single-guide RNAs (sgRNAs) designed to target the Sialokinin gene into pre-blastoderm stage mosquito embryos. researchgate.netnih.gov

The primary goal of creating these knockout models is to investigate the peptide's function through its absence. By comparing the phenotype of KO mosquitoes and the host response to their bites with those of wild-type mosquitoes, scientists can directly attribute specific functions to Sialokinin I. nih.gov For instance, studies using these KO mosquitoes have demonstrated that the absence of Sialokinin I leads to significantly longer probing times during blood-feeding, highlighting its crucial role as a vasodilator that facilitates efficient host vessel location. researchgate.net Furthermore, these models have been indispensable in studying the peptide's immunomodulatory effects, which are detailed in the subsequent sections. nih.govplos.org

To verify the successful knockout of the Sialokinin I gene at the molecular level and to study its expression patterns, researchers utilize quantitative reverse transcription PCR (RT-qPCR). This technique allows for the precise measurement of mRNA transcript levels. In the context of Sialokinin I KO models, RT-qPCR is a critical step to confirm the functional deletion of the gene by showing an absence or significant downregulation of its specific mRNA in the salivary glands of modified mosquitoes. nih.gov

Beyond knockout validation, RT-qPCR is broadly used to analyze how mosquito saliva, and specifically Sialokinin I, modulates gene expression in the host. For example, this method is employed to quantify the expression of host cytokine and chemokine genes at the bite site to understand the inflammatory and immune responses elicited. nih.govnih.gov Studies have also used RT-qPCR to measure viral RNA levels in host tissues, investigating how the presence or absence of Sialokinin I in saliva affects the replication and dissemination of arboviruses. nih.gov Research has shown that Sialokinin I gene expression in the salivary glands can be down-regulated following a blood meal. nih.gov

In Vivo Animal Model Systems for Physiological Studies

In vivo models are essential for understanding the systemic effects of Sialokinin I on a living organism, particularly its influence on vascular biology and the immune system.

To specifically investigate the effects of Sialokinin I on the human immune system, researchers have turned to highly specialized humanized mouse models, such as the NOD-scid IL2Rgamma-null (NSG) mice engrafted with human hematopoietic stem cells (hu-NSG). plos.orgsemanticscholar.org These mice develop functional human immune system components, including T cells, B cells, NK cells, and myeloid cells, offering a unique in vivo platform to study human-specific responses to mosquito bites. nih.govplos.org

Studies using hu-NSG mice have provided unprecedented insight into the immunomodulatory role of Sialokinin I. plos.org By exposing these mice to bites from either wild-type or Sialokinin I KO mosquitoes, researchers have mapped out distinct changes in human immune cell populations in various tissues. nih.govplos.org Bites from Sialokinin I KO mosquitoes were found to induce a significant increase in monocytes, macrophages, CD4+ T cells, and NK cells in the skin, blood, and spleen compared to bites from wild-type mosquitoes. nih.govresearchgate.net Conversely, the absence of Sialokinin I led to a decrease in B cells in the blood, spleen, and bone marrow. nih.govplos.org These findings strongly suggest that Sialokinin I skews the human immune response towards a T helper 2 (Th2) phenotype, which may inhibit the T helper 1 (Th1) response crucial for effective antiviral defense. nih.govplos.org

Interactive Data Table: Immune Cell Population Changes in hu-NSG Mice Bitten by Sialokinin I KO Aedes aegypti

TissueImmune Cell PopulationObservationImplied Sialokinin I Function
SkinMonocytes/MacrophagesIncreasedSuppression of recruitment
SkinPlasmacytoid Dendritic CellsDecreasedPromotion of recruitment
SkinNK CellsIncreasedInhibition of NK cells
SkinNKT CellsDecreasedPromotion of NKT cells
SkinCD4+ T CellsIncreasedSuppression of CD4+ T cells
BloodMonocytes/MacrophagesIncreasedSuppression of recruitment
BloodNK CellsIncreasedInhibition of NK cells
BloodB CellsDecreasedPromotion of B cells
SpleenMonocytes/MacrophagesIncreasedSuppression of recruitment
SpleenB CellsDecreasedPromotion of B cells
Bone MarrowMonocytes/MacrophagesIncreasedSuppression of recruitment
Bone MarrowB CellsDecreasedPromotion of B cells

Standard immunocompetent mouse strains are widely used to investigate the systemic effects of Sialokinin I, such as its impact on vascular permeability, immune cell recruitment, and cytokine profiles. nih.gov These models are crucial for studying fundamental physiological processes that are conserved across mammals.

C3H/HeJ: This strain, known for its susceptibility to certain flaviviruses, has been used to study the direct immunomodulatory effects of Sialokinin I. In one key study, the injection of purified Sialokinin I into C3H/HeJ mice led to decreased production of Th1-associated cytokines and increased production of Th2-associated cytokines by splenocytes, providing early evidence of its immune-skewing properties. nih.gov

C57BL/6: C57BL/6 mice are a common model for studying vascular responses and arbovirus infection. Research using these mice has shown that Sialokinin I enhances vascular permeability at the bite site, which facilitates viral infection. nih.govnih.gov This effect is absent in mice bitten by Sialokinin I KO mosquitoes, confirming the peptide's role in this process. nih.gov

BALB/c: Studies using BALB/c mice have further corroborated the immunomodulatory function of Sialokinin I. In experiments involving bites from Sialokinin I KO mosquitoes, these mice exhibited altered immune cell recruitment to the bite site, specifically a decrease in total leukocytes, neutrophils, and CD8+ T cells in the footpad compared to mice bitten by wild-type mosquitoes. nih.gov

In Vitro and Ex Vivo Experimental Platforms

To dissect specific molecular and cellular mechanisms in a controlled environment, researchers utilize in vitro (cell-based) and ex vivo (tissue-based) experimental platforms. These systems isolate specific components from the complexities of a whole organism.

Ex vivo platforms have been more successful in elucidating the direct vascular effects of Sialokinin I. One elegant experimental setup used isolated mouse mesenteric arteries to demonstrate that treatment with Sialokinin I induces the release of nitric oxide (NO). researchgate.net This confirmed that Sialokinin I functions as a potent vasodilator by directly stimulating endothelial cells to produce NO, a mechanism that had long been assumed but not directly shown. researchgate.net Another study used intact skin explants, but even this more complex ex vivo model did not show an increase in viral susceptibility when exposed to saliva, further reinforcing that the full physiological effects of Sialokinin I require an intact circulatory and immune system. nih.gov

Cell Culture Assays Utilizing Mammalian Endothelial Cells, Splenocytes, and Macrophages

In vitro cell culture assays are fundamental to understanding the direct effects of Sialokinin I on specific mammalian cell types, providing a controlled environment to dissect its immunomodulatory and vasoactive properties.

Mammalian Endothelial Cells: Research has demonstrated that Sialokinin I directly targets endothelial cells, which form the inner lining of blood vessels. A key methodological approach involves culturing endothelial cell monolayers on electrodes to measure trans-endothelial electrical resistance (TEER). Assays have shown that exposure to Sialokinin I causes a rapid decrease in electrical resistance, signifying an increase in endothelial permeability. nih.gov This method provides quantitative data on the peptide's ability to disrupt vascular barrier integrity, a crucial factor in its biological function. nih.govresearchgate.net Studies confirm that Sialokinin I, much like the mammalian tachykinin Substance P, stimulates endothelial cells to produce nitric oxide (NO). nih.gov

Splenocytes: To investigate the broader immunological impact of Sialokinin I, researchers utilize assays with splenocytes, which comprise a mixed population of immune cells from the spleen, including T cells, B cells, and macrophages. In studies using humanized mice, the analysis of splenocyte populations following exposure to mosquito saliva containing Sialokinin I reveals significant shifts in immune cell profiles. nih.gov For instance, the absence of Sialokinin I in mosquito bites leads to an increase in CD11c- monocytes and macrophages and a decrease in B cells within the spleen, suggesting that Sialokinin I itself helps shape the adaptive immune response. nih.gov

Macrophages: Macrophages are critical players in the innate immune response and are directly influenced by Sialokinin I. Cell culture assays are used to assess this interaction. While Sialokinin I does not appear to enhance viral infection of macrophages directly in vitro, it is known to modulate their function and contribute to the recruitment of other immune cells to the site of a mosquito bite. nih.govnih.gov Research indicates that the peptide has a proinflammatory effect on leukocytes like macrophages, which can be studied by measuring cytokine release or changes in cell surface marker expression in cultured macrophages exposed to Sialokinin I. nih.gov

Organ Bath Bioassays for Smooth Muscle Contractility

Organ bath bioassays are a classic pharmacological technique used to measure the contractile or relaxant properties of bioactive substances on isolated tissues. news-medical.netwhiterose.ac.uk This method has been instrumental in characterizing the vasoactive nature of Sialokinin I. nih.govnih.gov

The standard procedure involves dissecting a blood vessel, such as a rabbit thoracic aorta or guinea pig ileum, and cutting it into rings. nih.govresearchgate.net These rings are mounted in an organ bath chamber filled with a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture. One end of the tissue ring is fixed, while the other is connected to an isometric force transducer, which records changes in muscle tension. news-medical.net

To assess vasodilation, the aortic rings are first pre-contracted with an agonist like phenylephrine. whiterose.ac.uk Once a stable contraction plateau is reached, Sialokinin I is added to the bath in increasing concentrations. The resulting relaxation of the smooth muscle is recorded, allowing for the generation of a dose-response curve. researchgate.net Early studies using this method established that the vasodilatory activity of mosquito saliva, later attributed to Sialokinin I, was endothelium-dependent. nih.gov Further research using guinea pig ileum showed that Sialokinin I induced contractions with a potency comparable to Substance P, confirming its classification as a tachykinin. nih.gov

Biophysical and Analytical Techniques for Peptide Characterization

A suite of advanced biophysical and analytical techniques is necessary for the detailed characterization of Sialokinin I, from its basic identification and purity verification to the complex analysis of its physiological effects in vivo.

Flow Cytometry for Comprehensive Immunophenotyping

In this method, cells are harvested from tissues of interest (e.g., skin, blood, spleen, bone marrow) and stained with a cocktail of fluorescently-labeled antibodies that bind to specific cell surface proteins (e.g., CD3, CD4, CD8, CD14, CD19). nih.gov The stained cells are then passed in a single file through a laser beam, and the scattered light and emitted fluorescence are detected and analyzed. nih.gov

This approach has been used extensively to compare the immune response in humanized mice bitten by wild-type mosquitoes versus Sialokinin I-knockout mosquitoes. nih.gov The findings reveal that Sialokinin I plays a crucial role in modulating the host's immune response. For example, its absence leads to significant changes in various immune cell populations. nih.gov

Table 1: Changes in Human Immune Cell Populations in Response to Sialokinin-Deficient Mosquito Bites

Cell Population Marker Profile Skin Blood Spleen Bone Marrow
Monocytes/Macrophages CD45+, CD3-, CD14+ No significant change ▲ Increase ▲ Increase ▲ Increase
CD11c- Macrophages CD45+, CD3-, CD11c-, CD11b+ No significant change ▲ Increase ▲ Increase ▲ Increase
Plasmacytoid Dendritic Cells - ▼ Decrease ▲ Increase No significant change ▲ Increase
B Cells CD45+, CD3-, CD19+ Inconsistent effect ▼ Decrease ▼ Decrease Inconsistent effect
CD4+ T Cells CD45+, CD3+, CD4+ ▲ Increase ▲ Increase ▲ Increase ▲ Increase
Natural Killer (NK) Cells - ▲ Increase ▲ Increase No significant change No significant change

Data sourced from studies on humanized mice bitten by Sialokinin-knockout mosquitoes compared to wild-type. nih.govnih.govnih.govnih.gov ▲ denotes an increase and ▼ denotes a decrease in the cell population.

Mass Spectrometry for Peptide Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable analytical tool for the definitive identification and characterization of peptides like Sialokinin I. researchgate.net This technique measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise molecular weight determination and sequence analysis.

For peptide identification, high-performance liquid chromatography is often coupled with tandem mass spectrometry (HPLC-MS/MS). researchgate.net In this process, a complex mixture, such as a mosquito's salivary gland extract, is first separated by HPLC. The eluted peptides are then ionized (e.g., via electrospray ionization) and analyzed. The mass spectrometer selects the precursor ion corresponding to Sialokinin I, fragments it, and then measures the m/z of the resulting product ions. This fragmentation pattern provides a unique fingerprint that can be matched to the known amino acid sequence of Sialokinin I (Asn-Thr-Gly-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2), confirming its presence. nih.govyoutube.com This exact methodology has been used to verify the successful knockout of the Sialokinin I gene in genetically modified mosquitoes, where analysis of salivary glands confirmed the absence of the peptide. nih.govnih.gov

Mass spectrometry is also the gold standard for assessing the purity of synthetically produced Sialokinin I used in research. It can detect trace amounts of contaminants or incompletely synthesized peptides, ensuring the reliability of experimental results. researchgate.net

Advanced Imaging for Vascular Dynamics (e.g., Laser Speckle)

To visualize and quantify the potent vasodilatory effects of Sialokinin I in real-time, researchers can employ advanced imaging techniques like Laser Speckle Contrast Imaging (LSCI). nih.govfrontiersin.org LSCI is a non-invasive, full-field imaging method that provides high-resolution mapping of blood flow (perfusion) in superficial tissues. nih.govyoutube.com

The technique works by illuminating the tissue, such as the skin at a bite site, with a laser. The coherent light scatters off moving red blood cells and static tissue, creating a granular interference pattern known as a speckle pattern. youtube.com The movement of blood cells causes this pattern to fluctuate and blur. By analyzing the degree of blurring, or "speckle contrast," a quantitative map of blood flow velocity can be generated in real-time. frontiersin.org

Given that Sialokinin I is a powerful vasodilator, LSCI is an ideal tool to study its hemodynamic effects. nih.gov An experimental setup would involve capturing baseline blood flow images of a subject's skin, followed by the topical application or microinjection of Sialokinin I. The LSCI system would then record the subsequent changes in perfusion, providing spatial and temporal data on the extent and duration of the vasodilation. This method allows for the direct observation of how Sialokinin I increases blood flow at the site of administration, a key element of its role in facilitating blood-feeding for the mosquito. news-medical.net

Translational Implications and Future Research Directions

Sialokinin I as a Preclinical Target for Vector-Borne Disease Control

The critical role of Sialokinin I in enhancing arbovirus infection has positioned it as a significant preclinical target for developing novel strategies to control vector-borne diseases. news-medical.netresearchgate.netbiorxiv.org By understanding the mechanisms through which this mosquito salivary peptide facilitates viral transmission, researchers are exploring interventions aimed at neutralizing its effects.

Development of Anti-Saliva-Based Interventions

The concept of an anti-saliva vaccine is gaining traction as a strategy to counteract the transmission of mosquito-borne pathogens. pnas.org Such a vaccine would aim to elicit an immune response against specific salivary proteins like Sialokinin I, thereby neutralizing their function at the mosquito bite site. This could potentially shift the host's immune response from a Th2- to a more protective Th1-type response, which is less favorable for viral establishment. nih.govresearchgate.net

Research has demonstrated that immunization with certain mosquito salivary proteins can offer protection in animal models against diseases like leishmaniasis. nih.gov This provides a proof-of-concept for a similar approach targeting Sialokinin I for arboviral diseases. nih.gov A key advantage of this strategy is the potential for pan-viral protection against various viruses transmitted by Aedes mosquitoes, such as Dengue, Zika, and Chikungunya, as they all benefit from the effects of Sialokinin I. pnas.orgnih.gov

Studies using humanized mice have shown that the absence of Sialokinin I in mosquito saliva leads to an altered cellular immune response, suggesting that targeting this peptide could be a viable therapeutic intervention. researchgate.netplos.org The development of vaccines targeting specific, immunomodulatory salivary proteins like Sialokinin I is a promising avenue for blocking arboviral infections. researchgate.net

Exploration of Topical Modulators of Sialokinin Activity

In addition to vaccines, topical treatments applied to the skin present another promising avenue for mitigating the effects of Sialokinin I. news-medical.netleeds.ac.uk These modulators could be designed to directly inhibit the activity of Sialokinin I or to counteract its downstream effects on the host's vasculature and immune cells.

One proposed approach involves the use of topical corticosteroids or other anti-inflammatory agents to reduce the local inflammation and vascular permeability induced by Sialokinin I. dntb.gov.uafrontiersin.org Furthermore, research into pharmaceuticals that target neural-mediated itch could also be beneficial, as scratching can exacerbate the local reaction and potentially aid in viral dissemination. frontiersin.org

The development of topical treatments that can rapidly neutralize Sialokinin I upon a mosquito bite could provide an immediate, localized defense against infection, complementing the systemic protection offered by a potential anti-saliva vaccine. leeds.ac.ukvax-before-travel.com Further research is needed to identify and develop specific compounds that can effectively modulate Sialokinin I activity in a topical formulation. frontiersin.org

Conceptual Frameworks for Broad-Spectrum Anti-Arboviral Strategies

Targeting Sialokinin I forms the basis of a conceptual framework for developing broad-spectrum anti-arboviral strategies. Because Sialokinin I enhances infection for a variety of arboviruses transmitted by Aedes mosquitoes, interventions against this single peptide could have a wide-ranging impact. researchgate.netpnas.orgbiorxiv.org

The core of this framework lies in disrupting the very first steps of infection at the skin-pathogen interface. nih.gov Sialokinin I facilitates viral entry and replication by increasing vascular permeability and recruiting susceptible immune cells. mdpi.combiorxiv.org By blocking these effects, it is possible to create a hostile environment for the virus, regardless of its specific type. pnas.org

This strategy is particularly appealing given the genetic diversity of arboviruses and the challenge of developing virus-specific vaccines and treatments in a timely manner for emerging threats. researchgate.netpnas.org A pan-viral approach targeting a common host-modulating factor like Sialokinin I could provide a crucial first line of defense against both known and future arboviral diseases. pnas.orgbiorxiv.org This approach represents a shift from pathogen-specific interventions to host-oriented therapies that bolster the skin's natural defenses against vector-borne infections. biorxiv.org

Unaddressed Research Questions and Emerging Scientific Avenues

Despite the significant progress in understanding the role of Sialokinin I, several key research questions remain unanswered, opening up new avenues for scientific investigation.

Complete Elucidation of Pre-pro-peptide Processing Enzymes

While it is known that Sialokinin I is synthesized as a larger pre-pro-peptide that undergoes post-translational processing, the specific enzymes responsible for this cleavage are not yet fully understood. researchgate.netvulcanchem.com In insects, endopeptidases that cleave pro-peptides are not well-described. nih.gov While typical cleavage sites for such processing in other organisms often involve pairs of basic amino acids like Lys-Arg or Arg-Arg, the predicted cleavage for Sialokinin I occurs after a Leu-Leu doublet. nih.gov

Identifying and characterizing these processing enzymes is a critical next step. This knowledge could offer new targets for intervention. For instance, inhibitors of these specific enzymes could potentially be developed to prevent the formation of active Sialokinin I in the mosquito's salivary glands, thereby rendering its saliva less effective at facilitating viral transmission.

Identification and Characterization of Novel Host Factors Interacting with Sialokinin I

The interaction of Sialokinin I with the host is a complex process that likely involves multiple host factors beyond its known interaction with the neurokinin 1 receptor (NK1R). nih.gov Identifying and characterizing these novel host factors is a crucial area for future research.

Understanding the full spectrum of host proteins and pathways that Sialokinin I modulates will provide a more complete picture of its mechanism of action. This could reveal additional targets for therapeutic intervention. For example, if other host receptors or signaling molecules are found to be essential for Sialokinin I's pro-viral effects, they could be targeted by new drugs to block its activity. This line of inquiry will be essential for developing a comprehensive understanding of the complex interplay between mosquito saliva and the host immune system. mdpi.com

Q & A

Q. What experimental methodologies are used to identify and characterize sialokinin I in mosquito saliva?

Sialokinin I is isolated via salivary gland dissection followed by liquid chromatography-mass spectrometry (LC-MS) for peptide identification. Functional characterization involves in vivo models (e.g., humanized mice) exposed to wild-type (WT) vs. sialokinin I knockout (KO) mosquito bites. Flow cytometry is critical for quantifying immune cell subsets (e.g., CD11c⁻ monocytes, NK cells) across tissues (skin, spleen, blood) . Comparative cytokine profiling (e.g., IL-4, IFN-γ) helps distinguish TH1 vs. TH2 polarization.

Q. How does sialokinin I modulate human immune responses at the molecular level?

Sialokinin I suppresses pro-inflammatory monocytes/macrophages (CD11c⁻) and B cells while enhancing TH2-associated cytokines (e.g., IL-4). Methodologically, this is validated by KO mosquito bite experiments, which show increased CD4⁺ T cells and NK cells in blood/spleen, suggesting compensatory immune activation . Transcriptomic analysis (RNA-seq) of bite sites can further identify downstream signaling pathways (e.g., JAK-STAT).

Q. What are the standard assays for detecting sialokinin I activity in biological samples?

  • Flow cytometry : Quantify immune cell populations (e.g., CD11c⁻ monocytes) in tissues post-exposure.
  • ELISA : Measure cytokine shifts (e.g., IL-4↑ in WT vs. IFN-γ↑ in KO models).
  • Immunohistochemistry : Localize sialokinin I binding sites in humanized mouse skin .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory findings on sialokinin I’s role in viral pathogenesis?

Contradictions arise from differential immune outcomes (e.g., TH1 vs. TH2 bias). To address this:

  • Use dual-transgenic models (e.g., mice with human immune cells and viral receptors) to study sialokinin I’s impact on arbovirus replication (e.g., dengue, Zika).
  • Apply single-cell RNA sequencing to dissect cell-specific responses (e.g., dendritic cell subsets) in KO vs. WT bite models .
  • Validate findings with in vitro systems (e.g., human PBMCs exposed to synthetic sialokinin I peptides).

Q. What methodological strategies reconcile conflicting data on sialokinin I’s immune-suppressive vs. immune-activating effects?

  • Dose-response studies : Test varying concentrations of recombinant sialokinin I to identify thresholds for immune modulation.
  • Temporal analysis : Collect longitudinal samples (e.g., 6h, 24h, 72h post-bite) to track dynamic immune shifts .
  • Meta-analysis : Compare datasets across studies using standardized immune markers (e.g., CD4⁺/CD8⁺ ratios, IL-4/IFN-γ ratios) .

Q. How can interdisciplinary approaches (e.g., structural biology, immunology) advance sialokinin I research?

  • Molecular docking studies : Predict sialokinin I’s interaction with human receptors (e.g., neurokinin-1 receptor) using cryo-EM or NMR.
  • CRISPR-Cas9 screens : Identify host genes essential for sialokinin I-mediated immune evasion.
  • High-throughput screening : Test small-molecule inhibitors of sialokinin I in in vitro infection models .

Methodological Considerations for Data Interpretation

  • Confounding variables : Control for mosquito species-specific saliva components (e.g., Aedes aegypti vs. Anopheles).
  • Statistical rigor : Use multivariate analysis (ANCOVA) to account for baseline immune variability in humanized models .
  • Reproducibility : Share raw flow cytometry data (FCS files) and analysis scripts (e.g., R/Python) via repositories like FlowRepository .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.